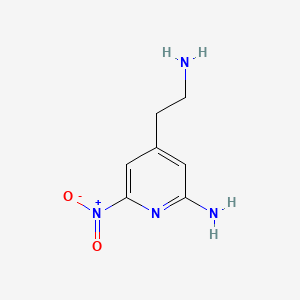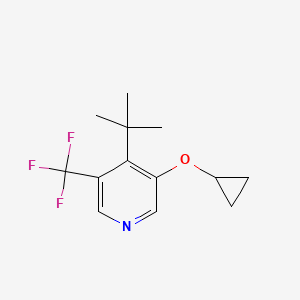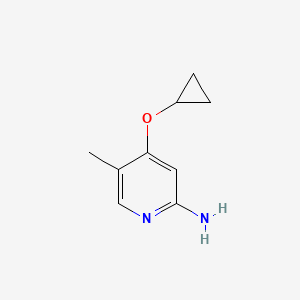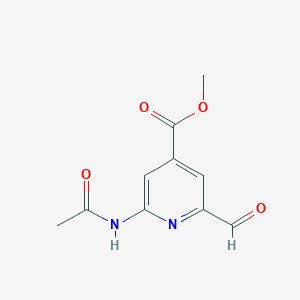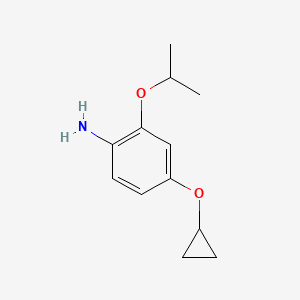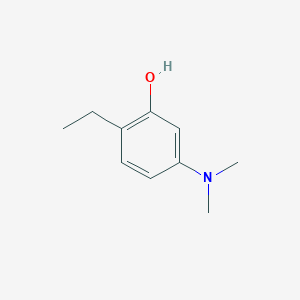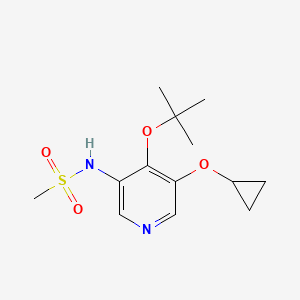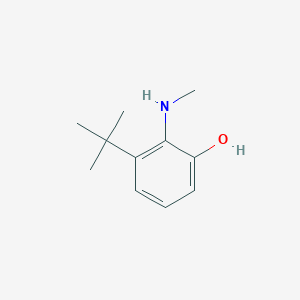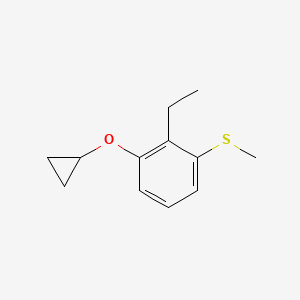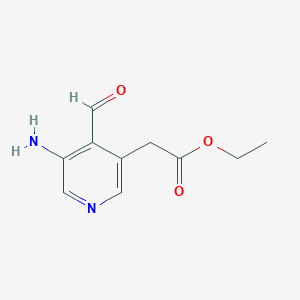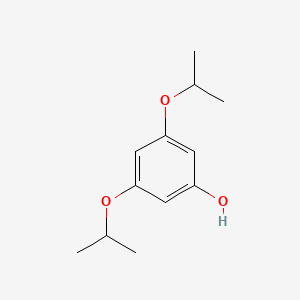
3,5-Diisopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diisopropoxyphenol is an organic compound with the molecular formula C12H18O3 It is a derivative of phenol, where the hydrogen atoms at the 3 and 5 positions on the benzene ring are replaced by isopropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Diisopropoxyphenol can be synthesized through the alkylation of 3,5-dihydroxyphenol with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
3,5-Dihydroxyphenol+2Isopropyl iodideK2CO3,Solventthis compound+2KI
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diisopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3,5-diiodoquinone.
Reduction: Formation of 3,5-dihydroxyphenol.
Substitution: Formation of halogenated derivatives like 3,5-dichlorophenol.
Aplicaciones Científicas De Investigación
3,5-Diisopropoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,5-Diisopropoxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, making it a potential antioxidant. It can also interact with enzymes and proteins, affecting their function. The isopropoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethoxyphenol: Similar structure but with methoxy groups instead of isopropoxy groups.
3,5-Dichlorophenol: Contains chlorine atoms instead of isopropoxy groups.
3,5-Dihydroxyphenol: Lacks the isopropoxy groups, having hydroxyl groups instead.
Uniqueness
3,5-Diisopropoxyphenol is unique due to the presence of isopropoxy groups, which impart distinct chemical and physical properties. These groups increase the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3,5-di(propan-2-yloxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-8(2)14-11-5-10(13)6-12(7-11)15-9(3)4/h5-9,13H,1-4H3 |
Clave InChI |
JSLKBMQGYBRLIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC(=C1)O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


